1-chloro-3-fluoro-5-isocyanatobenzene
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Overview
Description
1-chloro-3-fluoro-5-isocyanatobenzene is an organic compound with the molecular formula C7H3ClFNO It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are substituted by chlorine, fluorine, and isocyanate groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
1-chloro-3-fluoro-5-isocyanatobenzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-3-fluoro-5-nitrobenzene with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which is then isolated and purified .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-chloro-3-fluoro-5-isocyanatobenzene undergoes various types of chemical reactions, including:
Nucleophilic substitution: The isocyanate group can react with nucleophiles such as amines to form ureas.
Electrophilic aromatic substitution: The chlorine and fluorine substituents can participate in reactions with electrophiles, leading to further functionalization of the benzene ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines are commonly used under mild conditions.
Electrophilic aromatic substitution: Reagents like nitric acid or sulfuric acid are used under controlled temperatures to avoid overreaction.
Major Products Formed
Ureas: Formed from the reaction with amines.
Nitro derivatives: Formed from nitration reactions.
Scientific Research Applications
1-chloro-3-fluoro-5-isocyanatobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-3-fluoro-5-isocyanatobenzene primarily involves its isocyanate group, which can react with nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to form stable covalent bonds with various biomolecules, making it useful in biochemical applications. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .
Comparison with Similar Compounds
Similar Compounds
- 1-chloro-3-fluoro-2-isocyanatobenzene
- 1-chloro-4-fluoro-2-isocyanatobenzene
- 1,2,4-trichloro-5-isocyanatobenzene
Uniqueness
1-chloro-3-fluoro-5-isocyanatobenzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both chlorine and fluorine atoms on the benzene ring also imparts distinct electronic properties, making it a valuable compound for various synthetic applications .
Properties
CAS No. |
1446478-98-3 |
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Molecular Formula |
C7H3ClFNO |
Molecular Weight |
171.55 g/mol |
IUPAC Name |
1-chloro-3-fluoro-5-isocyanatobenzene |
InChI |
InChI=1S/C7H3ClFNO/c8-5-1-6(9)3-7(2-5)10-4-11/h1-3H |
InChI Key |
WFBXSNNMRKLWAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)N=C=O |
Purity |
95 |
Origin of Product |
United States |
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